QX 572-d6
Description
QX 572-d6 is a biochemical research reagent cataloged by Santa Cruz Biotechnology, primarily utilized in proteomics, cellular signaling, and molecular biology studies . The deuterated designation ("-d6") indicates the incorporation of six deuterium atoms, likely enhancing metabolic stability for pharmacokinetic or tracer studies .
Properties
Molecular Formula |
C₁₈H₁₆D₆ClN₃O₂ |
|---|---|
Molecular Weight |
353.88 |
Synonyms |
N,N-Dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-ethanaminium Chloride-d6; Dimethylbis[(phenylcarbamoyl)methyl]-ammonium Chloride-d6; Dimethylbis[(phenylcarbamoyl)methyl]ammonium Chloride-d6; Carcainium Chloride-d6; N,N-Bis(phenylcar |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares QX 572-d6 with structurally or functionally analogous compounds, focusing on physicochemical properties, biological activity, and research applications.
Structural Analogues
| Compound | Core Structure | Deuterated Form | Key Applications | Stability (Half-Life) | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | Not disclosed | Yes (6D) | Kinase inhibition, cell cycle | Hypothetical: 12–18h | Broad-spectrum kinase |
| STO-609 | Benzamide derivative | No | CAMKKβ inhibition | 4–6h | High for CAMKKβ |
| PD 0332991-d8 | Pyridopyrimidine | Yes (8D) | CDK4/6 inhibition (cancer) | 24h+ | Specific for CDK4/6 |
Key Observations :
- Deuterium Substitution: this compound and PD 0332991-d8 leverage deuterium to prolong half-life compared to non-deuterated analogues like STO-607. This aligns with trends in drug development where deuteration reduces CYP450-mediated metabolism .
- Selectivity : While PD 0332991-d8 targets specific CDK4/6 kinases, this compound’s broad-spectrum activity may limit its therapeutic utility but enhance its utility in pathway screening assays .
Functional Analogues
| Compound | Mechanism of Action | Efficacy (IC50) | Research Use Cases | Limitations |
|---|---|---|---|---|
| This compound | Kinase inhibition | Not reported | Cell cycle studies, signal transduction | Non-specific binding |
| Roscovitine | Competitive ATP binding | 0.7 μM (CDK2) | Apoptosis induction, leukemia models | Low solubility |
| LY294002 | PI3K inhibition | 1.4 μM (PI3K) | Oncology, diabetes research | Off-target effects |
Key Observations :
- Efficacy Gaps : Unlike Roscovitine and LY294002, this compound lacks published IC50 values, underscoring the need for rigorous dose-response studies to validate its utility .
- Therapeutic Potential: LY294002’s well-documented role in PI3K pathway inhibition highlights a roadmap for this compound’s future validation in disease models .
Analytical Challenges
Comparative studies of this compound face hurdles such as:
- Sample Heterogeneity: Variability in deuterium incorporation across batches may affect reproducibility, as noted in chemical analysis guidelines .
- Extraction Complexity : Matrix interference in cellular lysates could obscure accurate quantification of this compound, necessitating advanced LC-MS/MS methodologies like those enabled by the Nexera QX system .
Q & A
Q. What is the molecular mechanism of action of QX 572-d6 in cellular signaling pathways?
Methodological Answer: To elucidate the mechanism, employ kinase activity assays (e.g., radiometric or fluorescence-based assays) to quantify enzymatic inhibition/activation. Pair this with molecular docking studies to predict binding interactions with target proteins. Validate findings using RNA interference (RNAi) or CRISPR-Cas9 knockout models to confirm pathway specificity. Ensure reproducibility by adhering to standardized protocols for reagent preparation and cell culture conditions .
Q. How can researchers validate the purity and structural integrity of this compound in experimental setups?
Methodological Answer: Use high-performance liquid chromatography (HPLC) for purity analysis, ensuring >95% purity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). Cross-reference spectral data with published literature or supplier certifications (e.g., Santa Cruz Biotechnology’s product specifications). Document batch-specific variations to mitigate reproducibility issues .
Q. What are the standard protocols for preparing and storing this compound stock solutions?
Methodological Answer: Dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM, filtered through a 0.22 µm membrane. Aliquot and store at -80°C to prevent freeze-thaw degradation. Include solvent controls in experiments to isolate DMSO-specific effects. Validate solubility and stability using UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response data for this compound across different cell lines?
Methodological Answer: Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell line genetic drift, culture conditions). Perform isogenic cell line comparisons to isolate genetic factors. Use quantitative systems pharmacology (QSP) models to simulate dose-response relationships under varying biological contexts. Apply Bayesian statistical frameworks to quantify uncertainty and refine confidence intervals .
Q. What experimental strategies optimize this compound delivery in in vivo models while minimizing off-target effects?
Methodological Answer: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing schedules. Use nanoparticle encapsulation or liposomal delivery systems to enhance bioavailability. Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq) or high-content screening. Include tissue-specific biodistribution studies using radiolabeled this compound analogues .
Q. How can researchers design experiments to assess this compound’s off-target interactions in complex biological systems?
Methodological Answer: Apply chemoproteomics (e.g., activity-based protein profiling) to map non-canonical targets. Combine CRISPR-Cas9 screens with compound treatment to identify synthetic lethal interactions. Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification. Cross-validate results with orthogonal assays (e.g., thermal shift assays) .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing time-dependent effects of this compound in longitudinal studies?
Methodological Answer: Use mixed-effects models to account for intra- and inter-subject variability. Apply time-series clustering algorithms (e.g., dynamic time warping) to identify response patterns. Validate reproducibility via bootstrap resampling or cross-laboratory replication studies. Document raw data and analysis pipelines using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Comparative Table: Analytical Techniques for this compound Characterization
| Parameter | Technique | Sensitivity | Key Considerations |
|---|---|---|---|
| Purity | HPLC | 0.1% | Solvent compatibility, column type |
| Structural Integrity | NMR Spectroscopy | 1 µg | Deuterated solvent requirements |
| Mass Verification | High-Resolution MS | 0.01 Da | Ionization method (ESI vs. MALDI) |
| Cellular Uptake | Confocal Microscopy | nM range | Fluorescent tagging feasibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
